molecular formula C16H18F3N3O3S B2840566 N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)-4-(trifluoromethyl)benzenesulfonamide CAS No. 1706074-63-6

N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)-4-(trifluoromethyl)benzenesulfonamide

Katalognummer B2840566
CAS-Nummer: 1706074-63-6
Molekulargewicht: 389.39
InChI-Schlüssel: VQZRPEBWZOZJFT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound “N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)-4-(trifluoromethyl)benzenesulfonamide” is a complex organic molecule. It contains a pyrazole ring, which is a type of aromatic organic compound with two nitrogen atoms in the ring. It also contains a tetrahydropyran ring, which is a saturated six-membered ring containing one oxygen atom . The trifluoromethyl group and the benzenesulfonamide group are common functional groups in organic chemistry .


Molecular Structure Analysis

The molecular structure of this compound, as implied by its name, is likely to be quite complex. The presence of the pyrazole and tetrahydropyran rings suggests that the molecule may have a rigid, cyclic structure. The trifluoromethyl group is a strong electron-withdrawing group, which could impact the reactivity of the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be influenced by its molecular structure. For example, the presence of the trifluoromethyl group could increase the compound’s lipophilicity (fat-solubility), which could in turn affect its absorption and distribution in biological systems .

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

  • A study by Küçükgüzel et al. (2013) in the journal Molecules describes the synthesis and characterization of similar benzenesulfonamide derivatives, including their potential as anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents. These compounds were tested for gastric toxicity and showed anti-inflammatory and analgesic activities without causing tissue damage in liver, kidney, colon, and brain compared to controls or celecoxib (Ş. Küçükgüzel et al., 2013).

Conformational Analysis

  • Borges et al. (2014) investigated the crystal structures of similar compounds, revealing significant conformational differences in the molecules. This study contributes to understanding the structural aspects that may influence the activity of these compounds in biological systems (J. C. Borges et al., 2014).

Antimicrobial Activity

  • Hassan (2013) synthesized a series of pyrazoline and pyrazole derivatives bearing benzenesulfonamide moieties. These compounds showed promising antimicrobial activity against various bacterial strains and a yeast-like fungus (S. Y. Hassan, 2013).

Herbicidal Activity

  • Eussen et al. (1990) explored benzenesulfonamides for their herbicidal activity, particularly as post-emergence agents for dicotyledonous weed species. This research highlights the potential agricultural applications of these compounds (J. Eussen et al., 1990).

Pain Management

  • Lobo et al. (2015) conducted a study on pyrazolylbenzenesulfonamides for their effects on pathological pain in mice, highlighting their potential in pain management without causing locomotive disorders, comparable to Celecoxib (M. M. Lobo et al., 2015).

Cyclooxygenase Inhibition

  • Penning et al. (1997) synthesized a series of 1,5-diarylpyrazole derivatives containing sulfonamide, evaluating their ability to inhibit cyclooxygenase-2 (COX-2) in vitro and in vivo. This study contributes to understanding the therapeutic potential of these compounds in treating conditions like rheumatoid arthritis and osteoarthritis (T. Penning et al., 1997).

Eigenschaften

IUPAC Name

N-[1-(oxan-4-ylmethyl)pyrazol-4-yl]-4-(trifluoromethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18F3N3O3S/c17-16(18,19)13-1-3-15(4-2-13)26(23,24)21-14-9-20-22(11-14)10-12-5-7-25-8-6-12/h1-4,9,11-12,21H,5-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQZRPEBWZOZJFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1CN2C=C(C=N2)NS(=O)(=O)C3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)-4-(trifluoromethyl)benzenesulfonamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.